molecular formula C12H15ClFNO B1464004 2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide CAS No. 1184038-16-1

2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide

Cat. No. B1464004
M. Wt: 243.7 g/mol
InChI Key: WUXJUKPVASWMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide” is a chemical compound . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of “2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide” is C10H11ClFNO . The InChI code is 1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide” is 215.65 . It is a powder at room temperature .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the use and study of “2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide” are not clear from the available information. It is currently used in proteomics research , and further studies may reveal more applications.

properties

IUPAC Name

2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-3-15(12(16)8-13)9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJUKPVASWMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C1=CC=C(C=C1)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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